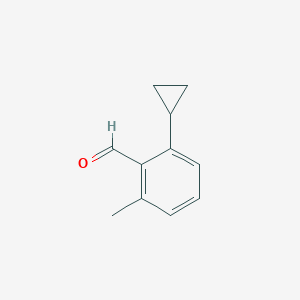
(2-bromoimidazol-1-yl) N-methyl-N-phenylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-bromoimidazol-1-yl) N-methyl-N-phenylcarbamate is a compound that features a unique combination of functional groups, including a carbamate, a bromine-substituted imidazole, and a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromoimidazol-1-yl) N-methyl-N-phenylcarbamate typically involves the reaction of methyl-phenyl-carbamic acid chloride with 2-bromo-imidazole in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction conditions are generally mild, with temperatures maintained at room temperature to slightly elevated levels to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(2-bromoimidazol-1-yl) N-methyl-N-phenylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the imidazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.
Hydrolysis: Acidic or basic aqueous solutions are employed, with reaction temperatures ranging from room temperature to reflux conditions.
Major Products Formed
Substitution Reactions: Products include substituted imidazole derivatives with various functional groups replacing the bromine atom.
Oxidation and Reduction: Products include different oxidation states of the imidazole ring, such as imidazolium salts or reduced imidazole derivatives.
Hydrolysis: Products include the corresponding amine and carboxylic acid from the hydrolysis of the carbamate group.
科学研究应用
(2-bromoimidazol-1-yl) N-methyl-N-phenylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (2-bromoimidazol-1-yl) N-methyl-N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine-substituted imidazole ring can form covalent or non-covalent interactions with these targets, leading to inhibition or activation of their biological functions. The carbamate group may also play a role in modulating the compound’s activity by influencing its binding affinity and stability.
相似化合物的比较
Similar Compounds
Methyl-phenyl-carbamic Acid Imidazol-1-yl Ester: Lacks the bromine substitution, which may result in different reactivity and biological activity.
Phenyl-carbamic Acid 2-bromo-imidazol-1-yl Ester: Lacks the methyl group, which may affect its solubility and pharmacokinetic properties.
Methyl-phenyl-carbamic Acid 2-chloro-imidazol-1-yl Ester: Substitutes chlorine for bromine, which may lead to differences in reactivity and biological effects.
Uniqueness
(2-bromoimidazol-1-yl) N-methyl-N-phenylcarbamate is unique due to the presence of the bromine atom on the imidazole ring, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
属性
分子式 |
C11H10BrN3O2 |
|---|---|
分子量 |
296.12 g/mol |
IUPAC 名称 |
(2-bromoimidazol-1-yl) N-methyl-N-phenylcarbamate |
InChI |
InChI=1S/C11H10BrN3O2/c1-14(9-5-3-2-4-6-9)11(16)17-15-8-7-13-10(15)12/h2-8H,1H3 |
InChI 键 |
VSHSFRHPPNOGQU-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC=CC=C1)C(=O)ON2C=CN=C2Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6'-Chloro-5'-nitro-3-trifluoromethyl[2,3']bipyridinyl](/img/structure/B8272056.png)

![7-(2-Hydroxyethylamino)-5-methyl-3-phenyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8272072.png)



![Ethyl 2-(5-fluorobenzo[b]thiophen-2-yl)ethylcarbamate](/img/structure/B8272097.png)





